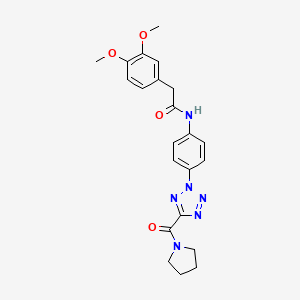

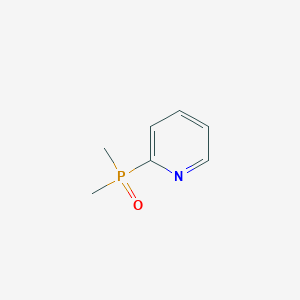

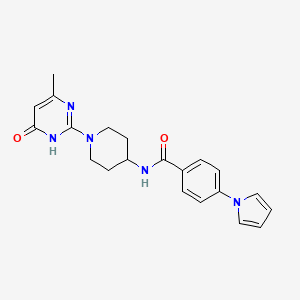

![molecular formula C10H11F3N2O B2553667 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 750599-20-3](/img/structure/B2553667.png)

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical entity that can be presumed to have an acetamide group linked to a phenyl ring substituted with a trifluoromethyl group, and a methylamino group. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide moieties and various substitutions on the phenyl ring are discussed, which can provide insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions. For instance, the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives was achieved using microwave-assisted solid-state synthesis, which involved the condensation of N-acylisatin or N-propionylisatin with various aniline derivatives . Similarly, novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods suggest that the synthesis of this compound could potentially be carried out through similar condensation reactions, possibly involving a suitable trifluoromethyl-substituted aniline and a methylamino acetamide precursor.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the molecular structures of certain acetamide derivatives were confirmed by X-ray single-crystal diffraction, and their intermolecular interactions were evaluated by DFT/B3LYP calculations . The structure of N-(2-Methylphenyl)acetamide was described as having the acetamide unit slightly twisted with respect to the 2-methylphenyl substituent . These findings suggest that the molecular structure of this compound would likely show similar characteristics, with potential twisting between the acetamide group and the substituted phenyl ring.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the antimicrobial activity of certain acetamide derivatives was evaluated, indicating that these compounds can interact with biological targets . The presence of a trifluoromethyl group in the compound of interest could influence its reactivity, potentially making it more electrophilic and reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their substitution patterns. The provided papers do not directly discuss the properties of this compound, but they do provide insights into the properties of structurally related compounds. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended conformations and specific interplanar angles between amide groups . These structural details can influence properties such as solubility, melting point, and stability. The presence of a trifluoromethyl group in the compound of interest is likely to increase its lipophilicity and could affect its boiling point and solubility in organic solvents.

Applications De Recherche Scientifique

Anticonvulsant Potential

- Research Insight : Some studies have identified compounds structurally related to 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide demonstrating significant anticonvulsant activities. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides and their derivatives, which are structurally similar, have been found effective against seizures induced in mice and rats, highlighting the anticonvulsant potential of these compounds (Camerman et al., 2005).

Synthesis and Structural Studies

- Research Insight : The synthesis and structural analysis of similar compounds to this compound have been extensively studied. These studies provide insights into the molecular structure, which is essential for understanding the pharmacological properties of these compounds (Zhong-cheng & Wan-yin, 2002).

Antimicrobial Applications

- Research Insight : Some derivatives of this compound have shown antimicrobial properties. For example, certain acetamido phenyl acetamide derivatives demonstrated significant inhibitory effects against bacteria and fungi, indicating their potential use in antimicrobial therapy (Ghazzali et al., 2012).

Potential in Herbicide Development

- Research Insight : Related acetamide compounds have been studied for their use as herbicides. These studies show the potential application of similar compounds in agricultural practices for controlling weed growth (Swisher & Kapuśta, 1980).

Propriétés

IUPAC Name |

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFQIOMHGADMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

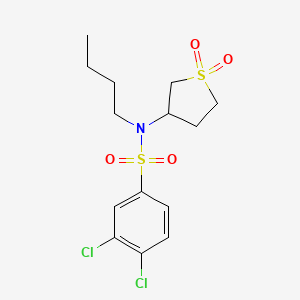

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)

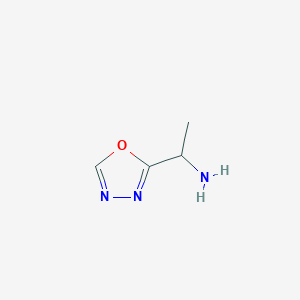

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

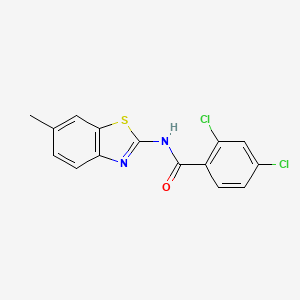

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)